molecular formula C15H15ClN4O3 B2805142 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol CAS No. 2034447-61-3

3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol

Katalognummer: B2805142
CAS-Nummer: 2034447-61-3
Molekulargewicht: 334.76
InChI-Schlüssel: XNZBZUIKCMEJPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol ( 2034447-61-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C15H15ClN4O3 and a molecular weight of 334.76 g/mol, this heterocyclic organic molecule features a complex structure that includes a pyridin-2-ol core, a piperidine carbonyl group, and a pyridazin-3-yloxy moiety . Compounds containing piperidine and pyridazine scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators . The structural characteristics of this molecule, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5, as well as a topological polar surface area of approximately 84.4 Ų, suggest potential for interesting pharmacokinetic properties and target engagement . It is available in various quantities to support your laboratory investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-chloro-5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-12-7-10(8-17-14(12)21)15(22)20-6-2-3-11(9-20)23-13-4-1-5-18-19-13/h1,4-5,7-8,11H,2-3,6,9H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBZUIKCMEJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazinyl-piperidine intermediate, followed by its coupling with a chlorinated pyridine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: As a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Key Properties/Applications
Target Compound Cl (3), 3-(pyridazin-3-yloxy)piperidine-carbonyl (5) 347.76 (calculated) Potential kinase inhibitor; synthetic intermediate for heterocycles
3-Chloro-5-(trifluoromethyl)pyridin-2-ol Cl (3), CF₃ (5) 197.58 Industrial agrochemical intermediate; high thermal stability
5-Chloro-2-methoxypyridin-3-ol Cl (5), OCH₃ (2) 175.59 Pharmaceutical intermediate; moderate solubility in polar solvents
3-Iodo-5-nitropyridin-2-ol I (3), NO₂ (5) 266.97 Radiopharmaceutical precursor; photolabile
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol Cl (2), F (5), propanol chain (3) 204.63 Antiviral candidate; enhanced bioavailability

Substituent Effects on Reactivity and Bioactivity

  • Halogenated Derivatives: The target compound’s chlorine at position 3 enhances electrophilic aromatic substitution resistance compared to non-halogenated analogs like 5-iodopyridin-3-ol (). However, the trifluoromethyl group in 3-chloro-5-(trifluoromethyl)pyridin-2-ol increases lipophilicity (logP ~2.1) and metabolic stability, making it more suited for agrochemical applications .
  • This contrasts with 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol (), where an alkyne chain promotes click chemistry applications.

Research Challenges and Opportunities

  • Analogs: Simpler derivatives face competition from generics; innovation lies in optimizing substituents for niche applications (e.g., radiopharmaceuticals for 3-iodo-5-nitropyridin-2-ol) .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol, and how can reaction conditions be standardized?

The synthesis typically involves coupling pyridazine-3-ol derivatives with functionalized piperidine intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 3-hydroxypyridazine with a chlorinated piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyridazine-piperidine ether linkage .
  • Carbonyl activation : Using coupling agents like EDCI/HOBt to attach the pyridin-2-ol moiety via amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and optimize stoichiometry to minimize byproducts like unreacted piperidine or over-chlorinated species.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to assess purity (>98%) and confirm molecular weight (expected [M+H]+: ~405 Da) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify key signals:
    • Pyridazine aromatic protons: δ 8.6–9.2 ppm (multiplet).
    • Piperidine CH₂O: δ 3.5–4.0 ppm.
    • Carbonyl (C=O): δ ~170 ppm in ¹³C .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. What solvent systems are recommended for solubility and stability studies?

Solvent Solubility (mg/mL) Stability (24h, RT)
DMSO>50Stable (no decomposition)
Methanol10–15Partial precipitation
Water<1Hydrolysis observed
Based on analogs with pyridazine-piperidine scaffolds .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-response profiling : Test the compound across a wide concentration range (nM–μM) to distinguish specific target effects from off-target cytotoxicity .
  • Selectivity assays : Use kinase panels or proteome-wide profiling to identify unintended binding partners .
  • Structural analogs : Compare activity with derivatives lacking the pyridazin-3-yloxy group to isolate pharmacophore contributions .

Example : If contradictory IC₅₀ values arise in kinase assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies optimize the piperidine-pyridazine coupling reaction to minimize steric hindrance?

  • Protecting groups : Temporarily protect the piperidine nitrogen with Boc to reduce steric clash during ether formation .
  • Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 100°C, 30 min vs. 8h conventional heating) .
  • DFT calculations : Model transition states to predict favorable conformations for nucleophilic attack .

Data Note : In silico docking (e.g., AutoDock Vina) can predict binding poses in biological targets, guiding synthetic modifications .

Q. How do electronic effects of the chloro and hydroxyl substituents influence reactivity in nucleophilic environments?

  • Electron-withdrawing chloro group : Activates the pyridine ring for electrophilic substitution but deactivates adjacent positions for nucleophilic attack .
  • Hydroxyl group : Participates in intramolecular hydrogen bonding with the piperidine carbonyl, stabilizing the planar conformation (confirmed by IR: ~3200 cm⁻¹ broad peak) .

Experimental Validation : Perform Hammett analysis using substituted analogs to quantify substituent effects on reaction rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values (experimental vs. computational)?

Method logP Source
Experimental (shake-flask)2.1 ± 0.2
Computational (ChemAxon)1.8
Resolution : Re-measure using standardized conditions (octanol/water, pH 7.4) and validate with LC-MS retention time correlation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.